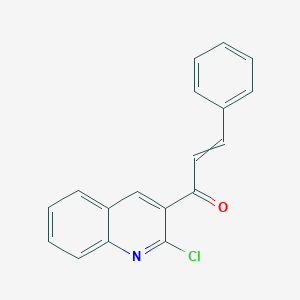
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position and a phenylprop-2-en-1-one moiety at the 3-position.
准备方法
The synthesis of 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-chloroquinoline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-chloro-3-(phenylmethylene)quinoline.
Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or silver nanoparticles.
科学研究应用
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit mammalian topoisomerase II.
Antimicrobial Activity: Quinoline derivatives, including this compound, exhibit antimicrobial properties and are investigated for their potential use as antibiotics.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on various biological targets and pathways.
Synthetic Intermediates: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
作用机制
The mechanism of action of 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline ring system allows it to intercalate into DNA, thereby inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells.
相似化合物的比较
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of the phenylprop-2-en-1-one moiety.
1-(2-Chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol: This derivative has additional substituents on the quinoline ring and exhibits different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
属性
CAS 编号 |
113231-78-0 |
|---|---|
分子式 |
C18H12ClNO |
分子量 |
293.7 g/mol |
IUPAC 名称 |
1-(2-chloroquinolin-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)17(21)11-10-13-6-2-1-3-7-13/h1-12H |
InChI 键 |
XTDAKXFKSWBTCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
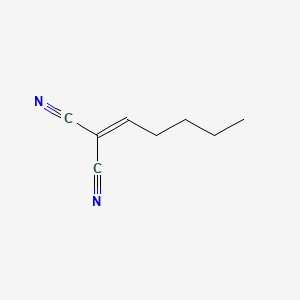
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
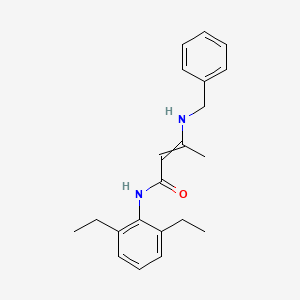
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
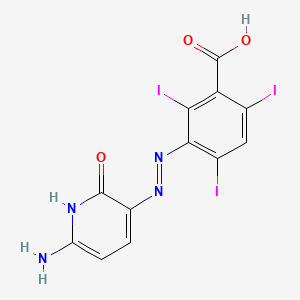
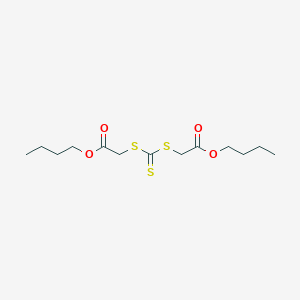
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
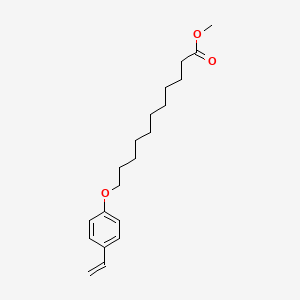
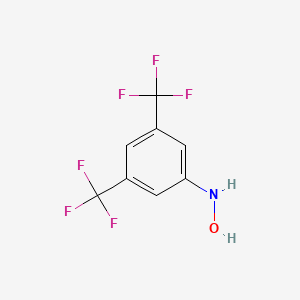
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
